

# Application Notes and Protocols: Barium-135 in Paleo-oceanography

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Barium-135

Cat. No.: B089191

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## Introduction

In the field of paleo-oceanography, stable barium (Ba) isotopes have emerged as a powerful proxy for reconstructing past oceanographic conditions, including marine productivity, ocean circulation, and freshwater inputs. While several stable isotopes of barium are utilized for these reconstructions, **Barium-135** ( $^{135}\text{Ba}$ ) plays a crucial, albeit indirect, role.  $^{135}\text{Ba}$  is not a direct proxy itself; instead, it is a critical component of the  $^{130}\text{Ba}$ - $^{135}\text{Ba}$  double-spike technique used for high-precision mass spectrometry. This technique enables the accurate measurement of other barium isotope ratios, such as  $\delta^{138/134}\text{Ba}$ , by correcting for instrumental mass fractionation that occurs during analysis. These precise measurements are fundamental to tracing the biogeochemical cycling of barium in past oceans.[\[1\]](#)[\[2\]](#)[\[3\]](#)

This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development interested in the application of barium isotopes in paleo-oceanographic studies, with a specific focus on the role of  $^{135}\text{Ba}$  in the analytical workflow.

## Core Applications in Paleo-oceanography

The primary applications of high-precision barium isotope measurements, enabled by the use of a  $^{135}\text{Ba}$  spike, include:

- Paleoproductivity: The concentration of barite ( $\text{BaSO}_4$ ) in marine sediments is correlated with organic carbon export from the surface ocean.[\[4\]](#) Isotopic analysis of this barite can provide

a more nuanced understanding of past marine productivity.[\[5\]](#)

- Ocean Circulation: Different water masses in the ocean can have distinct barium isotope signatures.[\[6\]](#) By analyzing the  $\delta^{138/134}\text{Ba}$  of foraminifera or other marine archives, it is possible to reconstruct past changes in ocean circulation patterns.
- Freshwater Input: Riverine inputs can introduce barium with a distinct isotopic composition into the ocean, allowing for the use of barium isotopes as a tracer for past freshwater fluxes.[\[7\]](#)
- Hydrothermal Activity: Hydrothermal vents can be a source of barium to the deep ocean, and their isotopic signature can be traced to understand past hydrothermal activity.[\[7\]](#)

## Data Presentation

The following tables summarize key quantitative data related to the application of barium isotopes in paleo-oceanography.

Table 1: Typical  $\delta^{138/134}\text{Ba}$  Values in Different Oceanographic Reservoirs

| Reservoir                      | Typical $\delta^{138/134}\text{Ba}$ (‰)   | Reference           |
|--------------------------------|---|---------------------|
| Surface Seawater               | +0.3 to +0.6                              | <a href="#">[8]</a> |
| Deep Seawater                  | < +0.3                                    | <a href="#">[8]</a> |
| Authigenic Barite (open ocean) | ~ +0.1                                    | <a href="#">[8]</a> |
| River Water                    | Variable, generally lighter than seawater | <a href="#">[9]</a> |
| Hydrothermal Fluids            | Variable, can be heavy                    | <a href="#">[7]</a> |

Table 2: Analytical Performance of the  $^{130}\text{Ba}$ - $^{135}\text{Ba}$  Double-Spike Method

| Parameter  | Value                                   | Reference           |
|--|---|---------------------|
| Long-term Reproducibility<br>( $\delta^{137}/^{134}\text{Ba}$ )          | $\pm 0.03\text{\textperthousand}$ (2SD) | <a href="#">[1]</a> |
| Long-term External<br>Reproducibility ( $\delta^{137}/^{134}\text{Ba}$ ) | < 0.03‰ (2SD)                           | <a href="#">[2]</a> |
| Procedural Blank   | ~278 pg                                 | <a href="#">[2]</a> |
| Optimal Double-Spike<br>Proportion                                       | ~20%                                    | <a href="#">[2]</a> |

## Experimental Protocols

The following section details the key experimental protocols for the analysis of barium isotopes in marine sediments using the  $^{130}\text{Ba}$ - $^{135}\text{Ba}$  double-spike method.

### Protocol 1: Sequential Extraction of Barium from Marine Carbonates

This protocol is adapted from procedures for separating different geochemical phases of elements from carbonate-rich sediments.[\[1\]](#)[\[10\]](#)[\[11\]](#)

- Sample Preparation:
  - Freeze-dry and homogenize the sediment sample.
  - Weigh approximately 100-250 mg of the powdered sample into a centrifuge tube.[\[12\]](#)
- Leaching Steps:
  - Step 1: Exchangeable Ba: Add a solution of  $\text{MgCl}_2$  or  $\text{NH}_4\text{Cl}$ , agitate, and centrifuge to separate the leachate. This step removes loosely bound Ba.
  - Step 2: Carbonate-bound Ba: Add a buffered acetic acid solution (e.g., 1M sodium acetate/acetic acid, pH 5) to the residue from Step 1. This dissolves the carbonate fraction.[\[10\]](#)

- Step 3: Fe-Mn Oxyhydroxide-bound Ba: To the residue from Step 2, add a reducing agent mixture (e.g., hydroxylamine hydrochloride in acetic acid or a citrate-dithionite solution). This step targets Ba associated with iron and manganese oxides.[12]
- Step 4: Barite (BaSO<sub>4</sub>): The residue from Step 3, containing barite, can be dissolved using a strong acid digestion or an alkaline dissolution method.[13]
- Step 5: Residual Silicate-bound Ba: The final residue can be digested using a mixture of strong acids (e.g., HF, HNO<sub>3</sub>, HClO<sub>4</sub>) to determine the Ba content in the silicate fraction. [14]
- Leachate Collection: After each step, centrifuge the sample and carefully decant the supernatant (leachate) into a clean container for subsequent purification and analysis.

#### Protocol 2: Barium Purification by Ion-Exchange Chromatography

This protocol is a generalized procedure for isolating Ba from the sample matrix prior to isotopic analysis.[2][13]

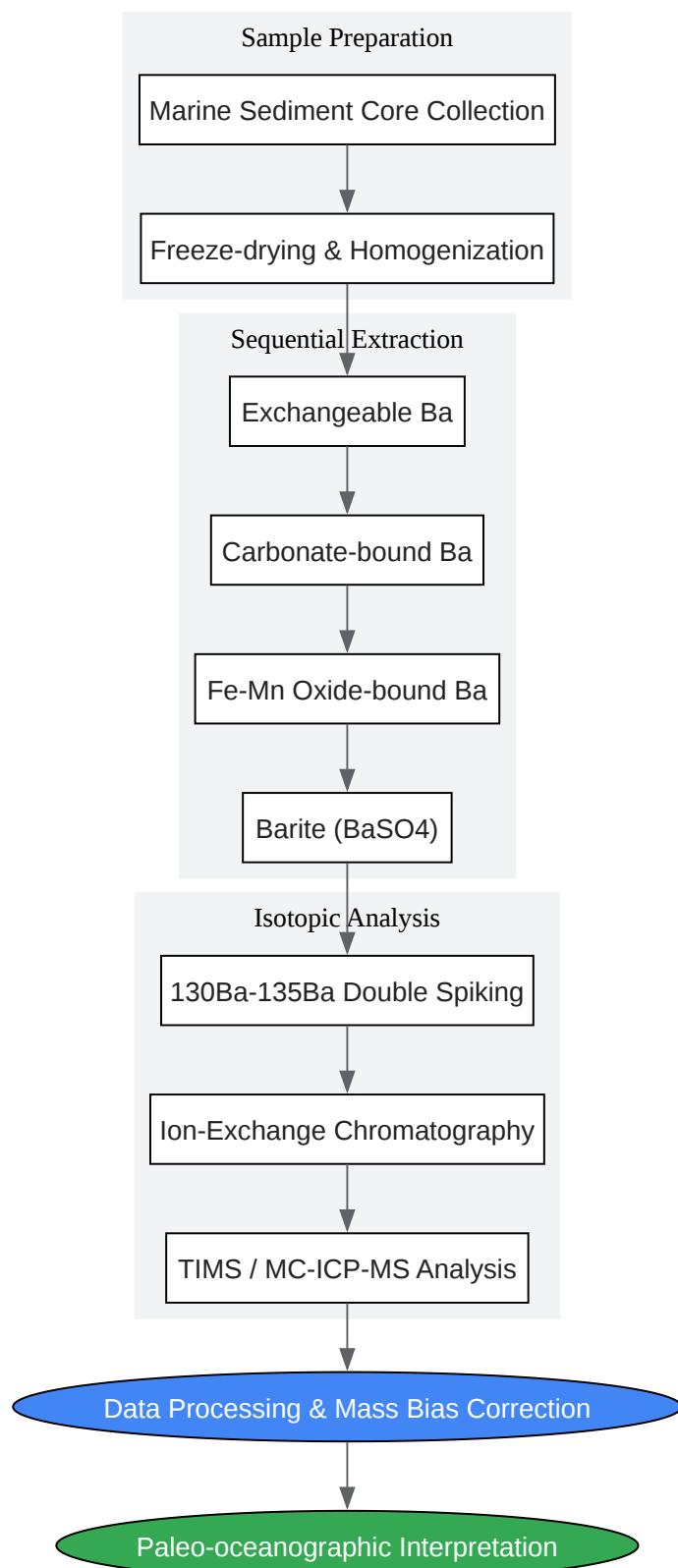
- Spiking:
  - Take an aliquot of the leachate from the desired fraction (Protocol 1).
  - Add a calibrated <sup>130</sup>Ba-<sup>135</sup>Ba double-spike solution to achieve an optimal spike-to-sample ratio of approximately 1:4 by weight.[2]
  - Equilibrate the sample-spike mixture, for example, by heating on a hotplate.[14]
- Column Chemistry:
  - Prepare a cation exchange resin column (e.g., AG50W-X8 or similar).
  - Load the equilibrated sample-spike mixture onto the column.
  - Elute matrix elements with dilute acids (e.g., HCl, HNO<sub>3</sub>).
  - Elute the purified Ba fraction with a stronger acid solution. The exact acid concentrations and volumes will depend on the specific resin and column size.

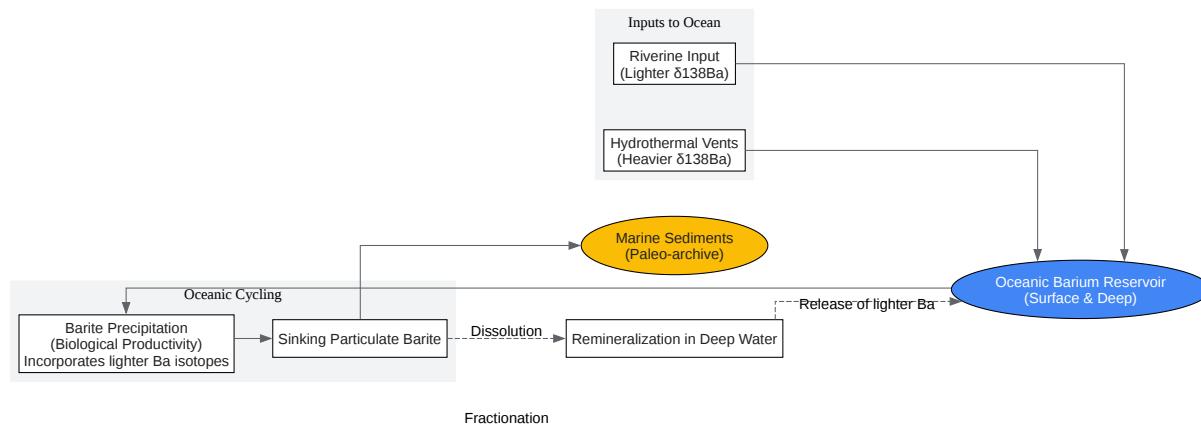
- Sample Preparation for Mass Spectrometry:
  - Evaporate the purified Ba fraction to dryness.
  - Re-dissolve in a small volume of dilute nitric acid to the desired concentration for analysis (e.g., 200 ppb).[\[2\]](#)

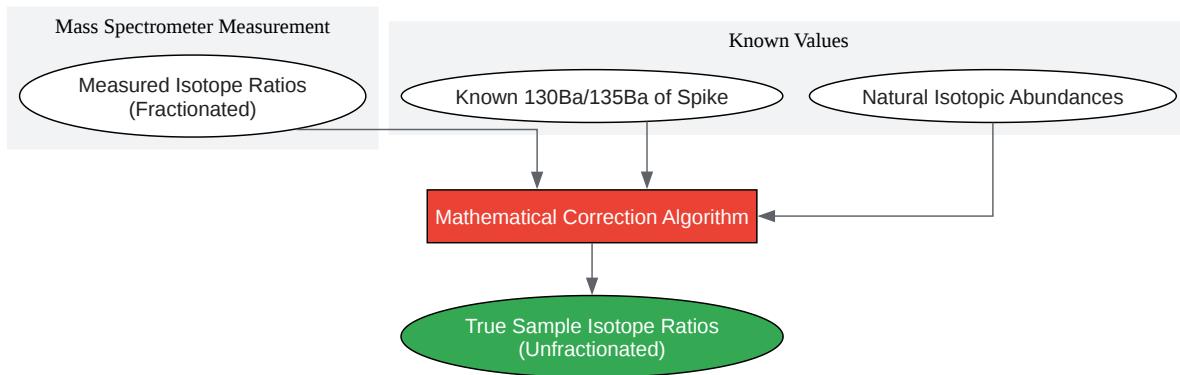
Protocol 3: Isotopic Analysis by Double-Spike Thermal Ionization Mass Spectrometry (DS-TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)

- Instrumentation:
  - Use a high-precision thermal ionization mass spectrometer (TIMS) or a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).
- Measurement:
  - Introduce the purified and spiked sample into the mass spectrometer.
  - Measure the ion beams of the relevant barium isotopes (e.g.,  $^{130}\text{Ba}$ ,  $^{134}\text{Ba}$ ,  $^{135}\text{Ba}$ ,  $^{137}\text{Ba}$ ,  $^{138}\text{Ba}$ ).
- Data Correction:
  - Use the measured ratios of the double-spike isotopes ( $^{130}\text{Ba}$  and  $^{135}\text{Ba}$ ) to internally correct for instrumental mass fractionation.
  - Calculate the true isotopic ratios of the sample (e.g.,  $^{138}\text{Ba}/^{134}\text{Ba}$  or  $^{137}\text{Ba}/^{134}\text{Ba}$ ).
  - Report the results in delta notation ( $\delta^{138}/^{134}\text{Ba}$  or  $\delta^{137}/^{134}\text{Ba}$ ) relative to a standard reference material (e.g., NIST SRM 3104a).

#### Mandatory Visualizations







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